4-Fluoro-2-methylphenethyl acetate
Description
4-Fluoro-2-methylphenethyl acetate is a fluorinated aromatic ester characterized by a phenethyl group (CH2CH2OAc) attached to a 4-fluoro-2-methyl-substituted phenyl ring. The compound’s fluorinated and methylated aromatic core, combined with a phenethyl ester chain, suggests enhanced lipophilicity compared to simpler fluorinated esters. Such structural features are common in intermediates for pharmaceuticals or agrochemicals, where electronic and steric modifications influence bioactivity and stability .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-7-11(12)4-3-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMFFIDOVPDZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenethyl acetate typically involves the esterification of 4-fluoro-2-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Fluoro-2-methylbenzoic acid.
Reduction: 4-Fluoro-2-methylphenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetate group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among similar compounds include fluorine substitution patterns, ester chain length, and additional substituents (e.g., methyl groups). Below is a comparative analysis:
Key Findings:
Substituent Effects: Fluorine: Increases electronegativity and stability via C-F bond polarization. For example, 4-fluorophenyl acetate (single F) is less electron-deficient than ethyl 2-(2,4-difluorophenyl) acetate (two F), affecting reactivity in nucleophilic substitutions .
Ester Chain Length :
- Phenethyl esters (e.g., target compound) exhibit higher lipophilicity compared to ethyl or methyl esters, enhancing membrane permeability in drug design.
Synthetic Routes: Fluorinated phenylacetic acids (e.g., 2-(4-fluoro-2-methylphenyl)acetic acid) are often synthesized via Friedel-Crafts acylation or halogenation, followed by esterification with phenethyl alcohol . Ethyl 2-(2,4-difluorophenyl) acetate is synthesized through esterification of 2,4-difluorophenylacetic acid with ethanol under acid catalysis .
Applications :
Biological Activity
4-Fluoro-2-methylphenethyl acetate is an organic compound with the molecular formula . It is characterized by a phenethyl acetate structure where a fluorine atom is located at the para position and a methyl group at the ortho position on the phenyl ring. This unique substitution pattern contributes to its distinct biological activity and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.
Structural Characteristics
- Molecular Formula :
- Functional Groups : Acetate ester, fluorine substituent, methyl substituent.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : The acetate group can be oxidized to yield 4-fluoro-2-methylbenzoic acid.
- Reduction : It can be reduced to form 4-fluoro-2-methylphenethyl alcohol using reducing agents like lithium aluminum hydride.
- Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 4-Fluoro-2-methylbenzoic acid |
| Reduction | Lithium aluminum hydride | 4-Fluoro-2-methylphenethyl alcohol |
| Substitution | Nucleophiles (amines, thiols) + base (sodium hydride) | Various substituted phenethyl acetates |
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the acetate group can hydrolyze to release active phenethyl alcohol, which then interacts with various biological pathways. This mechanism suggests potential roles in metabolic processes and enzyme modulation.
Research Findings
- Enzyme Interactions : Studies have indicated that derivatives of phenethyl acetate can interact with certain enzymes involved in metabolic pathways, potentially influencing their activity.
- Pharmacological Applications : The compound has been explored for its potential use in drug design, particularly in targeting specific biological pathways relevant to diseases such as cancer .
- Comparative Studies : In comparison to similar compounds, such as 4-fluoro-2-methylphenethyl alcohol and phenethyl acetate, this compound exhibits enhanced stability and selectivity due to its unique substitution pattern.
Case Studies
- A study focusing on the pharmacological properties of compounds similar to this compound highlighted its potential as a precursor for developing novel therapeutic agents targeting specific kinases involved in cancer progression .
- Another investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the para and ortho positions significantly affect biological activity, suggesting that this compound may possess unique therapeutic properties .
Chemical Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to biologically active derivatives.
Biological Studies
In biological research, this compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties.
Industrial Uses
Due to its aromatic properties, this compound is also being explored in the fragrance and flavoring industries, where it may serve as a key ingredient in various formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
